molecular formula C10H10BrClO3 B2840817 2-(4-Bromo-2-chlorophenoxy)butanoic acid CAS No. 861507-54-2

2-(4-Bromo-2-chlorophenoxy)butanoic acid

Cat. No.: B2840817
CAS No.: 861507-54-2
M. Wt: 293.54
InChI Key: YSDVFPWDLGHWMF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenoxy group, which is further connected to a butanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Bromo-2-chlorophenoxy)butanoic acid typically involves the reaction of 4-bromo-2-chlorophenol with butanoic acid derivatives under specific conditions. One common method includes the esterification of 4-bromo-2-chlorophenol with butanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-(4-Bromo-2-chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: The butanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phenoxy derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Although not widely used in clinical settings, it serves as a reference compound in pharmacological studies to understand the effects of halogenated phenoxy acids on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins. Its reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenoxy group can form halogen bonds with target molecules, influencing their activity. Additionally, the butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

The pathways involved in its mechanism of action depend on the specific application. For example, in antimicrobial studies, the compound may disrupt cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

2-(4-Bromo-2-chlorophenoxy)butanoic acid can be compared with other similar compounds, such as:

    4-(2-Bromo-4-chlorophenoxy)butanoic acid: This compound has a similar structure but with different positions of the bromine and chlorine atoms. It exhibits distinct reactivity and applications.

    4-(4-Bromophenyl)butanoic acid: Lacks the chlorine atom, resulting in different chemical properties and uses.

    4-(2-Bromo-4-ethylphenoxy)butanoic acid: Contains an ethyl group instead of a chlorine atom, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDVFPWDLGHWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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